molecular formula C14H11ClF3N B3074912 N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline CAS No. 1024319-00-3

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline

Cat. No.: B3074912
CAS No.: 1024319-00-3
M. Wt: 285.69 g/mol
InChI Key: AVNASSFTMSYTEU-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a 3-chlorobenzyl group and a 3-(trifluoromethyl)phenyl moiety. This compound combines two strong electron-withdrawing groups (chlorine and trifluoromethyl), which significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8,19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNASSFTMSYTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-chlorobenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cross-Coupling Reactions

The trifluoromethyl-aniline moiety enables participation in metallaphotoredox-catalyzed coupling reactions. For example, iridium photocatalysis facilitates multicomponent couplings involving nitroarenes, tertiary alkylamines, and alkenes, as demonstrated in trifluoroalkyl aniline synthesis .

Reaction TypeConditionsProductsYield/OutcomeSource
Four-component couplingIr photoredox catalysis, 4–6 kg H₂ pressure, 48–56 hN-Trifluoroalkyl anilines with branched quaternary carbons58–70% yield

Key steps include:

  • Radical intermediates : Trifluoroalkyl radicals (generated via hydrogen atom transfer) combine with nitrogen-centered radicals .

  • Proton-coupled electron transfer (PCET) : Facilitates formation of α-amino trifluoroalkyl radicals, critical for bond formation .

Hydrogenation and Reduction

The 3-chlorobenzyl group may undergo hydrogenolysis under catalytic hydrogenation conditions. For example, Pd/C-mediated hydrogenation can reduce chlorinated intermediates to amines or hydrocarbons, as observed in related aniline syntheses .

SubstrateCatalystConditionsProductYieldSource
Chlorinated intermediatesPd/C, H₂ (4–6 kg pressure)48–56 h, ethanol solventDechlorinated aniline derivatives70–86%

Mechanistic Insight :

  • Dechlorination : The C–Cl bond in the benzyl group is cleaved via hydrogenolysis, forming a benzyl alcohol or hydrocarbon side product .

  • Selectivity : Pd/C preferentially targets aromatic chlorides over aliphatic groups under moderate H₂ pressure .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution. For instance, nitro groups in analogous compounds are reduced to amines via catalytic hydrogenation .

ReactionReagents/ConditionsProductNotesSource
Nitro reductionPd/C, H₂, methanol, 8 hAmine derivativesRequires room temperature

Key Considerations :

  • Positional selectivity : The trifluoromethyl group directs substitution to the meta position relative to the aniline group .

  • Solvent effects : Dichloroethane and ethanol enhance reaction efficiency in halogenation and hydrogenation steps .

Oxidation of the Aniline Group

The aniline moiety can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions, though this is less common in trifluoromethyl-substituted anilines due to steric and electronic effects.

Benzyl Chloride Reactivity

The 3-chlorobenzyl group participates in:

  • Hydrolysis : Forms 3-hydroxybenzyl derivatives in aqueous basic conditions.

  • Amination : Reacts with primary/secondary amines to form substituted benzylamines.

Scientific Research Applications

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorobenzyl group may influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are shaped by its substituents. Below is a comparison with structurally related aniline derivatives:

Compound Substituents Key Properties/Applications References
N-(3-Chlorobenzyl)aniline 3-chlorobenzyl Synthesized via Pd/NiO-catalyzed reductive amination (94% yield); used in allylic alkylation .
N-(3-(Trifluoromethyl)benzyl)aniline 3-(trifluoromethyl)benzyl Reacts with propadiene to form branched products (94:6 selectivity); used in hydroaminoalkylation .
N,N-Di(3-fluorobenzyl)aniline 3-fluorobenzyl (two substituents) Demonstrates steric hindrance effects in alkylation reactions; characterized by $^1$H NMR .
N-Methyl-3-(trifluoromethyl)aniline Methyl and trifluoromethyl Exhibits para-selectivity in C–H olefination due to electron-withdrawing trifluoromethyl group .
N-((6-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline Imidazopyridine and trifluoromethyl Shows antileishmanial activity (IC$_{50}$ = 0.8 μM); highlights medicinal relevance of trifluoromethyl .
Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF$3$) and chloro (-Cl) groups reduce electron density on the aromatic ring, enhancing resistance to electrophilic attack but increasing reactivity in nucleophilic substitutions. For example, N-Methyl-3-(trifluoromethyl)aniline undergoes para-selective C–H olefination due to the -CF$3$ group’s strong meta-directing effect .
  • Steric Effects: Bulkier substituents like 3,4-dichlorophenyl (e.g., N-[1-(3,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)aniline) reduce reaction yields due to steric hindrance .

Physicochemical Properties

  • Solubility: Trifluoromethyl groups increase hydrophobicity, reducing aqueous solubility but improving membrane permeability. For example, N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline has a molecular weight of 285.33 g/mol and is likely lipid-soluble .
  • Thermal Stability: Bulky substituents like 2,6-dinitro groups (e.g., 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline) enhance thermal stability, making them suitable for high-temperature applications .

Biological Activity

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chlorobenzyl substituents, is being investigated for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C14H11ClF3N
  • Molecular Weight : 285.69 g/mol

The chemical structure of this compound features a chlorobenzyl group and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability. These properties may influence the compound's binding affinity to biological targets, thereby modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane penetration and binding to hydrophobic sites on proteins. The chlorobenzyl moiety may further influence the compound's selectivity and affinity for various receptors or enzymes involved in disease pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. This compound has been assessed for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that compounds with similar structural motifs exhibit significant antibacterial effects .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA< 10 µM
Trifluoromethyl derivativesS. aureus0.5 - 5 µM

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Compounds with similar structures have shown efficacy against influenza virus (H1N1) and herpes simplex virus (HSV-1), indicating a potential role in antiviral drug development .

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated a series of 4-chlorocinnamanilides, revealing that those with trifluoromethyl substitutions exhibited enhanced activity against both gram-positive bacteria and mycobacterial strains. The findings suggest that this compound could be part of a broader class of effective antimicrobial agents .
  • Cell Viability and Anti-inflammatory Potential :
    In vitro assays demonstrated that compounds similar to this compound showed varying effects on cell viability across different cancer cell lines. Notably, some derivatives exhibited significant anti-inflammatory properties by modulating NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. How do solvent-free microwave conditions enhance the synthesis of Schiff base derivatives from this compound?

  • Answer: Microwave irradiation (ZnFe₂O₄ catalyst) accelerates condensation with aryl aldehydes via: (i) Protonation of aldehydic carbonyl, forming a carbocation. (ii) Nucleophilic attack by the aniline’s amino group. (iii) Water elimination. This method achieves >90% yield in 15 minutes vs. 12 hours for conventional heating .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Answer:
  • SAR studies : Compare substituent effects (e.g., 3-CF₃ vs. 4-NO₂) on antifungal activity .
  • Crystallography : Orthorhombic crystal packing (e.g., Imine1) reveals steric hindrance impacting bioavailability .
  • Dose-response curves : EC₅₀ values differentiate true activity from assay artifacts .

Q. How are stability and decomposition pathways of this compound characterized under varying conditions?

  • Answer:
  • Thermogravimetric analysis (TGA) : Decomposition onset at 207°C (lit.) .
  • HPLC-MS : Identifies degradation products (e.g., hydrolysis to 3-(trifluoromethyl)aniline) under acidic/alkaline conditions .
  • Light exposure tests : UV-Vis spectroscopy monitors photodegradation rates (λmax = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
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N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline

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